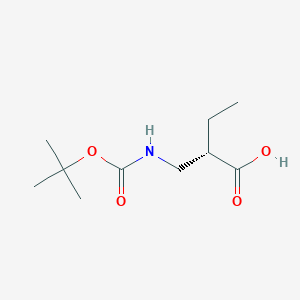

(S)-2-(tert-Butoxycarbonylamino-methyl)-butyric acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound appears to be a derivative of butyric acid with a tert-butoxycarbonylamino-methyl group attached12. This suggests that it might be used as a building block in organic synthesis2.

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds often involve the use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines2. Additionally, the N-tert-butyloxycarbonyl (N-Boc) group can be deprotected using oxalyl chloride1.

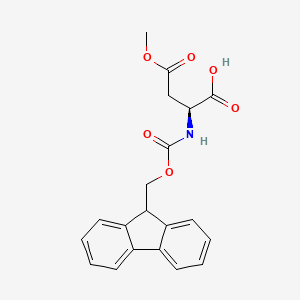

Molecular Structure Analysis

The molecular structure of this compound is not directly available. However, it likely contains a carboxylic acid group (-COOH) and a tert-butoxycarbonylamino-methyl group.

Chemical Reactions Analysis

The N-Boc group in similar compounds can be selectively deprotected using oxalyl chloride1. This reaction takes place under room temperature conditions for 1–4 hours with yields up to 90%1.

Physical And Chemical Properties Analysis

The specific physical and chemical properties of this compound are not available in the search results.

科学研究应用

合成和化学反应

- 用于合成的霍夫曼重排:Crane等人(2011年)的研究探讨了三氯异氰尿酸(TCCA)介导的霍夫曼重排,合成了相关化合物,展示了该化合物在适应各种官能团的反应中的多功能性Crane, Nichols, Sammakia, & Stengel, 2011。

- 定向加氢方法:Smith等人(2001年)详细介绍了N-叔丁氧羰胺基和羟基导向的加氢方法,产生特定的对映体,突出了该化合物在选择性化学合成中的实用性Smith, Derrien, Lloyd, Taylor, Chaplin, & McCague, 2001。

新化合物开发

- 肽类模拟物和抑制剂:Lauffer和Mullican(2002年)开发了一种二肽模拟物作为构象受限的caspase-1抑制剂,展示了该化合物在治疗应用中的潜力Lauffer & Mullican, 2002。

- 维生素B12和多柔比星的载体:Guchhait等人(2021年)研究了三肽基的两性分子作为无毒的水凝胶剂,包括该化合物,用于维生素B12和多柔比星的封装和释放,为其生物医学应用提供了见解Guchhait, Roy, Das, Khan, Pradhan, Choudhury, & Roy, 2021。

结构和机理洞察

- 晶态中的构象:Ejsmont等人(2007年)对一个衍生物进行了结构表征,突出了晶态中的构象方面,并在气相中进行了计算,有助于更好地理解其结构动态Ejsmont, Gajda, & Makowski, 2007。

在复杂分子合成中的应用

- 手性中间体的合成:Xingxian(2012年)报道了从L-天冬氨酸合成西格列汀的重要手性中间体的合成,展示了该化合物在制药中间体生产中的作用Xingxian, 2012。

安全和危害

The safety and hazards associated with this compound are not available in the search results.

未来方向

The future directions for this compound are not clear from the search results. However, similar compounds are used in the synthesis of N-heterocycles via sulfinimines2, suggesting potential applications in organic synthesis.

Please note that this information is based on the search results related to similar compounds, and may not accurately represent “(S)-2-(tert-Butoxycarbonylamino-methyl)-butyric acid”. For more accurate information, please refer to the specific literature or databases dedicated to this compound.

属性

IUPAC Name |

(2S)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-5-7(8(12)13)6-11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIGWFMADWPGEL-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CNC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(tert-Butoxycarbonylamino-methyl)-butyric acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。